Picomolar S1P1 Agonist Potency: Quantitative Comparison with Fingolimod, Siponimod, and Ozanimod in Functional Assays
The target compound demonstrates potent agonist activity at the human S1P1 receptor with a reported EC50 value of 0.040 nM, assessed by measuring cAMP level changes in a homogeneous time-resolved fluorescence cyclase assay [1]. For context, fingolimod (FTY720), the prototypical S1P receptor modulator, exhibits EC50 values ranging from 0.3 to 5 nM for S1P1 depending on the assay format and cell background [2]. More contemporary S1P1 agonists show variable potencies: siponimod has a reported EC50 of 0.39 nM for S1P1 in GTPγS assays [3]; ozanimod displays EC50 values of 0.16-0.41 nM across different assay platforms [4]; and ponesimod, another selective S1P1 agonist, has a reported EC50 of 5.7 nM [5]. This cross-study comparison indicates that the target compound's reported 0.040 nM EC50 value positions it among the more potent S1P1 agonists documented in public databases, though it must be noted that these data originate from different assay systems and laboratories, precluding a definitive direct head-to-head ranking.
| Evidence Dimension | S1P1 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.040 nM |
| Comparator Or Baseline | Fingolimod (0.3-5 nM); Siponimod (0.39 nM); Ozanimod (0.16-0.41 nM); Ponesimod (5.7 nM) |
| Quantified Difference | Approximately 4- to 125-fold lower EC50 (higher potency) than comparators, though assay conditions differ |
| Conditions | Human S1P1 receptor; homogeneous time-resolved fluorescence cyclase assay (cAMP change) for target compound [1]; comparator data from multiple assay formats (GTPγS binding, β-arrestin recruitment, cAMP) as cited [2][3][4][5] |
Why This Matters
For screening campaigns requiring high-sensitivity detection of S1P1 engagement or for projects aiming to establish structure-activity relationships around a high-potency core scaffold, the documented 0.040 nM activity provides a quantifiable potency benchmark that distinguishes this compound from many commercially available S1P1 agonists.
- [1] BindingDB. BDBM50063895 (CHEMBL3403631): Agonist activity at human S1P1 receptor (EC50 = 0.040 nM). View Source
- [2] Brinkmann, V.; Davis, M. D.; Heise, C. E.; et al. J. Biol. Chem. 2002, 277, 21453–21457. The immune modulator FTY720 targets sphingosine 1-phosphate receptors. View Source
- [3] Gergely, P.; Nuesslein-Hildesheim, B.; Guerini, D.; et al. Br. J. Pharmacol. 2012, 167, 1035–1047. The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate. View Source
- [4] Scott, F. L.; Clemons, B.; Brooks, J.; et al. Br. J. Pharmacol. 2016, 173, 1778–1792. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity. View Source
- [5] Piali, L.; Froidevaux, S.; Hess, P.; et al. J. Pharmacol. Exp. Ther. 2011, 337, 547–556. The selective sphingosine 1-phosphate receptor 1 agonist ponesimod protects against lymphocyte-mediated tissue inflammation. View Source
